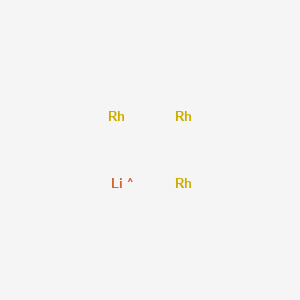![molecular formula C18H34O2 B14565914 [2-(8-Ethoxy-4,8-dimethylnon-3-en-1-yl)-2-methylcyclopropyl]methanol CAS No. 61531-07-5](/img/structure/B14565914.png)
[2-(8-Ethoxy-4,8-dimethylnon-3-en-1-yl)-2-methylcyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(8-Ethoxy-4,8-dimethylnon-3-en-1-yl)-2-methylcyclopropyl]methanol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group attached to a methanol moiety, with a complex side chain that includes ethoxy and dimethyl groups. Its molecular structure suggests potential reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(8-Ethoxy-4,8-dimethylnon-3-en-1-yl)-2-methylcyclopropyl]methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of an appropriate alkene precursor, followed by functional group modifications to introduce the ethoxy and dimethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or rhodium complexes to facilitate the cyclopropanation and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[2-(8-Ethoxy-4,8-dimethylnon-3-en-1-yl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, mild temperatures.
Reduction: Pd/C, LiAlH4, hydrogen gas, room temperature to moderate heating.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, alcohols.
Substitution: Various substituted ethers or alcohols.
Scientific Research Applications
[2-(8-Ethoxy-4,8-dimethylnon-3-en-1-yl)-2-methylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, owing to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of [2-(8-Ethoxy-4,8-dimethylnon-3-en-1-yl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxy and dimethyl groups may enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
[2-(8-Ethoxy-4,8-dimethylnon-3-en-1-yl)-2-methylcyclopropyl]methanol: Unique due to its specific side chain and functional groups.
Cyclopropylmethanol: Lacks the complex side chain, simpler structure.
Ethoxycyclopropane: Contains an ethoxy group but lacks the hydroxyl and dimethyl groups.
Properties
CAS No. |
61531-07-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
[2-(8-ethoxy-4,8-dimethylnon-3-enyl)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C18H34O2/c1-6-20-17(3,4)11-7-9-15(2)10-8-12-18(5)13-16(18)14-19/h10,16,19H,6-9,11-14H2,1-5H3 |
InChI Key |
RUTHPOHENMVUQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)CCCC(=CCCC1(CC1CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)


![1,2,3,4-Tetrahydrobenzo[g]phthalazine](/img/structure/B14565865.png)

![1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one](/img/structure/B14565875.png)



![2-Benzyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14565906.png)

